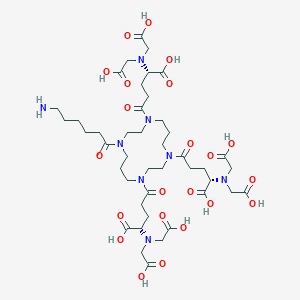

Tris-NTA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C43H68N8O22 |

|---|---|

Molekulargewicht |

1049.0 g/mol |

IUPAC-Name |

(2S)-5-[11-(6-aminohexanoyl)-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C43H68N8O22/c44-13-3-1-2-6-31(52)45-14-4-15-47(33(54)11-8-29(42(70)71)50(24-37(60)61)25-38(62)63)20-21-48(34(55)12-9-30(43(72)73)51(26-39(64)65)27-40(66)67)17-5-16-46(19-18-45)32(53)10-7-28(41(68)69)49(22-35(56)57)23-36(58)59/h28-30H,1-27,44H2,(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,72,73)/t28-,29-,30-/m0/s1 |

InChI-Schlüssel |

SRHQOOQNBLZULK-DTXPUJKBSA-N |

Isomerische SMILES |

C1CN(CCN(CCCN(CCN(C1)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCN |

Kanonische SMILES |

C1CN(CCN(CCCN(CCN(C1)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Mechanism of Tris-NTA Binding to His-tags: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanism of Tris-Nitrilotriacetic Acid (Tris-NTA) binding to polyhistidine-tagged (His-tagged) proteins. This interaction is a cornerstone of modern biotechnology, pivotal for protein purification, immobilization, and interaction analysis. This document provides a comprehensive overview of the underlying chemical principles, quantitative binding kinetics, and detailed experimental protocols for characterizing this high-affinity interaction.

The Core Mechanism: Multivalency and Chelation

The high affinity and specificity of this compound for His-tags stem from the principles of multivalency and metal-ion chelation. Unlike its monomeric counterpart (mono-NTA), which exhibits a moderate affinity for His-tags (in the micromolar range), this compound leverages the simultaneous binding of three NTA moieties to achieve a significantly stronger interaction, with affinities reaching the sub-nanomolar range.[1][2] This dramatic increase in affinity is attributed to a cooperative binding effect and a much slower dissociation rate.[3]

The fundamental interaction involves the chelation of a transition metal ion, most commonly nickel (Ni²⁺), by the NTA group. Each NTA molecule is a tetradentate chelating agent, meaning it can form four coordination bonds with a metal ion.[4][5] In the case of Ni²⁺, which has a coordination number of six, two coordination sites remain available for interaction with other ligands.[6] These available sites are targeted by the imidazole (B134444) side chains of histidine residues within the His-tag.

A single His-tag, typically composed of six consecutive histidine residues (His₆-tag), can therefore be coordinately bound by up to three Ni²⁺-NTA complexes when presented in a this compound format. This trivalent interaction creates a highly stable complex. The chelation of the nickel ion by the three NTA groups in this compound provides a stable scaffold for the presentation of the metal ions to the His-tag.

Below is a diagram illustrating the chemical pathway from metal ion chelation to the binding of a His-tagged protein.

References

- 1. researchgate.net [researchgate.net]

- 2. Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotechrabbit | this compound Amine - His-tag Protein Binding - Protein Research - Products | leap and lead [biotechrabbit.com]

- 4. qiagen.com [qiagen.com]

- 5. Ni-NTA Superflow [qiagen.com]

- 6. jku.at [jku.at]

Tris-NTA: A Comprehensive Technical Guide to Structure, Coordination Chemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, coordination chemistry, and diverse applications of Tris-nitrilotriacetic acid (Tris-NTA). This compound has emerged as a powerful tool for the high-affinity, non-covalent, and reversible capture of hexahistidine-tagged (His-tagged) proteins, finding widespread use in protein purification, immobilization, and cellular analysis.

Core Concepts: Structure and Coordination Chemistry

This compound is a multivalent chelating agent designed for the stable and specific binding of His-tagged biomolecules. Unlike its monomeric counterpart, mono-NTA, which exhibits a moderate affinity for His-tags (in the micromolar range), this compound leverages the principle of multivalency to achieve significantly enhanced binding affinities, often in the nanomolar to sub-nanomolar range.[1][2][3][4] This high affinity is crucial for applications requiring stable complex formation, particularly in dynamic biological environments.[1][2]

The structure of this compound is characterized by three NTA moieties linked to a central scaffold, often a lysine (B10760008) or a cyclam ring.[1][2] This arrangement allows for the simultaneous coordination of a divalent metal ion, most commonly Nickel (Ni²⁺), by each NTA group. Each Ni²⁺-NTA complex then provides two coordination sites for the imidazole (B134444) side chains of the histidine residues in a His-tag.[5] Consequently, a single this compound molecule, when charged with Ni²⁺, can engage with up to six histidine residues of a His₆-tag, resulting in a highly stable ternary complex.[6]

The coordination of the metal ion is central to the functionality of this compound. While Ni²⁺ is the most frequently used metal ion for His-tag binding, other divalent cations such as Cobalt (Co²⁺), Copper (Cu²⁺), and Zinc (Zn²⁺) can also be employed, offering different binding specificities and strengths.[7][8] The choice of metal ion can be tailored to the specific application and the nature of the His-tagged protein. For instance, Co²⁺ has been shown to be effective in certain applications and may offer advantages in specific contexts.[7]

Quantitative Data: Binding Affinities and Stability

The enhanced binding affinity of this compound compared to mono-NTA is a key advantage. This section summarizes the quantitative data related to the binding kinetics and stability of this compound complexes.

| Ligand | Metal Ion | Analyte (His-tagged protein) | Dissociation Constant (Kᴅ) | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Dissociation Rate Constant (kₔ) (s⁻¹) | Reference |

| Mono-NTA | Ni²⁺ | His₆-tagged protein | ~10 µM | Not specified | Not specified | [1][2] |

| This compound | Ni²⁺ | His₆-tagged protein | ~1 nM - 20 nM | Not specified | Not specified | [1][2][3][4] |

| This compound (short spacer) | Ni²⁺ | His₆-tagged peptide | < 1 nM | Not specified | Not specified | [1] |

| This compound | Ni²⁺ | His₁₀-tagged protein | ~0.1 nM | Not specified | Not specified | [9] |

| This compound | Ni²⁺ | His₆-tagged ERK2 | 2.5 nM | 1.1 x 10⁵ | 2.8 x 10⁻⁴ | [10] |

Note: The binding affinity of this compound can be influenced by factors such as the length and flexibility of the spacer arm connecting the NTA moieties to the scaffold, with shorter spacers generally leading to higher affinity.[1] The accessibility of the His-tag on the protein can also affect the binding kinetics.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of a Biotinylated this compound Derivative

This protocol is based on a previously published method for the synthesis of a biotinylated this compound for immobilization on streptavidin-coated surfaces.[2]

Materials:

-

Benzyloxycarbonyl protected lysine NTA scaffold

-

NTA tert-butyl ester with a spacer

-

Biotin-NHS ester

-

Coupling reagents (e.g., HATU, DIPEA)

-

Deprotection reagents (e.g., TFA, H₂/Pd-C)

-

Solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica (B1680970) gel, HPLC)

Procedure:

-

Coupling of NTA to the Scaffold: Dissolve the benzyloxycarbonyl protected lysine NTA scaffold in a suitable solvent like DMF. Add the NTA tert-butyl ester with a spacer and coupling reagents. Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Purification: Purify the resulting product by silica gel chromatography to remove excess reagents and byproducts.

-

Deprotection of the Amine Group: Remove the benzyloxycarbonyl protecting group from the lysine scaffold, typically by catalytic hydrogenation (H₂/Pd-C), to expose the primary amine.

-

Biotinylation: Dissolve the deprotected this compound intermediate in a suitable solvent and react it with a biotin-NHS ester in the presence of a base like DIPEA.

-

Final Deprotection: Remove the tert-butyl ester protecting groups from the NTA moieties using a strong acid like trifluoroacetic acid (TFA).

-

Final Purification: Purify the final biotinylated this compound product using reverse-phase HPLC.

Immobilization of His-tagged Proteins on a this compound Biosensor Chip for Surface Plasmon Resonance (SPR)

This protocol outlines the steps for immobilizing a His-tagged protein on a this compound functionalized sensor chip for SPR analysis.[2][6][10]

Materials:

-

This compound coated SPR sensor chip (e.g., ProteOn HTG chip)[6][10]

-

SPR instrument (e.g., Bio-Rad ProteOn XPR36)[10]

-

Running buffer (e.g., PBS with 0.005% Tween-20)

-

Activation solution: 10 mM NiCl₂ or NiSO₄[6]

-

His-tagged protein solution (in running buffer)

-

Regeneration solution: 350 mM EDTA, pH 8.5[6]

Procedure:

-

Chip Conditioning: Condition the sensor chip surface with injections of solutions like 0.5% SDS, 50 mM NaOH, and 100 mM HCl to ensure a clean and stable baseline.[6]

-

Surface Activation: Inject the Ni²⁺ solution (e.g., 10 mM NiCl₂) over the sensor surface to charge the this compound with nickel ions.[6]

-

Ligand Immobilization: Inject the His-tagged protein solution over the activated surface. The amount of immobilized protein can be controlled by adjusting the protein concentration and injection time.

-

Analyte Injection: Inject the analyte solution at various concentrations over the immobilized ligand to measure the binding kinetics.

-

Surface Regeneration: After each binding measurement, inject the regeneration solution (EDTA) to strip the Ni²⁺ ions and the bound His-tagged protein from the surface, preparing it for the next cycle.[6]

Purification of His-tagged Proteins using this compound Functionalized Resin

This protocol describes a general procedure for the affinity purification of a His-tagged protein from a cell lysate using a this compound functionalized resin.

Materials:

-

This compound functionalized chromatography resin

-

Chromatography column

-

Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-50 mM imidazole, pH 8.0)

-

Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)

-

Cell lysate containing the His-tagged protein

Procedure:

-

Resin Equilibration: Pack the this compound resin into a column and equilibrate it with 5-10 column volumes of lysis buffer.

-

Sample Loading: Load the clarified cell lysate onto the equilibrated column.

-

Washing: Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins. The imidazole concentration in the wash buffer can be optimized to minimize non-specific binding without eluting the His-tagged protein.

-

Elution: Elute the bound His-tagged protein from the column using the elution buffer containing a high concentration of imidazole, which competes with the His-tag for binding to the Ni²⁺-NTA sites.

-

Fraction Collection and Analysis: Collect the eluted fractions and analyze them by SDS-PAGE to confirm the purity of the protein.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships involving this compound.

Applications in Research and Drug Development

The unique properties of this compound have led to its adoption in a wide array of applications within life sciences research and the development of therapeutics.

-

Protein Purification: this compound-based affinity chromatography is a robust and widely used method for the one-step purification of His-tagged proteins from complex biological mixtures, yielding high-purity samples.[5][12]

-

Protein Immobilization and Interaction Analysis: this compound functionalized surfaces, particularly in SPR biosensors, provide a stable and oriented platform for immobilizing His-tagged proteins to study their interactions with other molecules, including small molecules, peptides, and other proteins.[1][6][10] This is invaluable for drug discovery and basic research.

-

Cellular Imaging and Analysis: Fluorescently labeled this compound conjugates can be used for the specific labeling and tracking of His-tagged proteins on the surface of and inside living cells, enabling studies of protein localization, trafficking, and interactions in a cellular context.[9][13]

-

Drug Delivery and Targeting: this compound can be incorporated into drug delivery systems, such as liposomes, to facilitate the targeted delivery of therapeutic proteins or other cargo to cells expressing specific surface receptors that have been engineered with a His-tag.[14]

-

Bioconjugation and Labeling: The stable and specific nature of the this compound/His-tag interaction allows for the non-covalent, site-specific labeling of proteins with various probes, such as fluorophores, without the need for chemical modifications that could alter protein function.[15]

References

- 1. Rapid and regenerable surface plasmon resonance determinations of biomarker concentration and biomolecular interaction based on tris-nitrilotriacetic acid chips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotechrabbit.com [biotechrabbit.com]

- 4. Thermodynamics of Transition Metal Ion Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

- 6. bio-rad.com [bio-rad.com]

- 7. mdpi.com [mdpi.com]

- 8. Coordination geometries of selected transition metal ions (Co2+, Ni2+, Cu2+, Zn2+, Cd2+, and Hg2+) in metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bio-rad.com [bio-rad.com]

- 11. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iba-lifesciences.com [iba-lifesciences.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. Surface functionalization of polyketal microparticles with nitrilotriacetic acid-nickel complexes for efficient protein capture and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of Multivalent NTA Chelators for High-Affinity Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the interaction between multivalent nitrilotriacetic acid (NTA) chelators and proteins, primarily through the widely utilized polyhistidine (His)-tag system. This technology is a cornerstone for protein purification, immobilization, and analysis, offering high affinity and specificity. This document details the underlying mechanism of multivalency, presents quantitative binding data, outlines key experimental protocols, and provides visual representations of the fundamental concepts and workflows.

Core Principle: The Avidity Effect in Multivalent NTA-His-Tag Binding

The interaction between a His-tagged protein and a surface or molecule functionalized with NTA is mediated by a coordination bond between the imidazole (B134444) side chains of the histidine residues and a divalent metal ion, most commonly nickel (Ni²⁺), chelated by the NTA moiety.[1][2][3][4]

A single (monovalent) Ni-NTA to His-tag interaction is relatively weak, with dissociation constants (Kd) in the micromolar range, leading to complexes with short half-lives.[5] Multivalent NTA chelators overcome this limitation by presenting multiple NTA moieties in close proximity. This arrangement allows for the simultaneous binding of a single His-tag to several Ni-NTA complexes, a phenomenon known as the avidity effect .[6][7] This cooperative binding dramatically increases the overall binding strength, resulting in significantly lower dissociation constants (in the nanomolar to even picomolar range) and much more stable complexes compared to their monovalent counterparts.[5][8][9] The use of multivalent chelators can increase the affinity towards a His₆-tag by as much as 1000-fold relative to mono-NTA.[10]

This enhanced stability is crucial for applications requiring robust protein immobilization, such as in surface plasmon resonance (SPR) biosensors or for labeling proteins in living cells.[8][9] The most common configuration is the tris-NTA (three NTA groups), which is ideally suited to bind a hexahistidine (His₆)-tag, as each Ni-NTA moiety can coordinate with two histidine residues.[11]

Quantitative Data: Binding Affinities of Multivalent NTA Chelators

The binding affinity of multivalent NTA chelators to His-tagged proteins has been quantified using various biophysical techniques, most notably Surface Plasmon Resonance (SPR). The following tables summarize key quantitative data from the literature.

| Chelator Valence | His-Tag Length | Protein | Technique | Dissociation Constant (Kd) | Reference |

| Monovalent NTA | His₆ | - | - | ~1 x 10⁻⁵ M | [5] |

| Divalent NTA | His₆ | - | - | 2.7 x 10⁻⁷ M | [5] |

| Trivalent NTA (this compound) | His₆ | His₆-tagged yeast cytosine deaminase | SPR | ~20 nM | [12][13] |

| Trivalent NTA (this compound) | His₆ | - | - | 2 x 10⁻⁷ M | [5] |

| Trivalent NTA (this compound) | His₁₀ | Protein of Interest | - | 0.1 nM | [9] |

| Tetravalent NTA | His₆ | - | - | 4 x 10⁻⁸ M | [5] |

| Octavalent PEG-NTA | Multiple surface histidines | Granulocyte colony stimulating factor (G-CSF) | SPR | 4.7 nM | [14] |

| Peptide | Technique | Dissociation Constant (Kd) | Reference |

| Hexahistidine (His₆) | SPR | 14 ± 1 nM | [15] |

Note: Binding affinities can be influenced by the specific protein, the position of the His-tag, buffer conditions, and the architecture of the multivalent chelator.[16][17]

Experimental Protocols

Detailed methodologies are crucial for the successful application of multivalent NTA chelators. Below are representative protocols for key experiments.

Immobilization of His-Tagged Proteins on Ni-NTA Surfaces for Binding Analysis (e.g., SPR)

This protocol describes the general steps for capturing a His-tagged protein onto a sensor chip functionalized with NTA for subsequent interaction analysis.

Materials:

-

NTA-functionalized sensor chip

-

Running buffer (e.g., HBS-P+: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20)

-

Activation solution: 0.5 M NiCl₂ or NiSO₄

-

His-tagged protein of interest in running buffer

-

Regeneration solution: 350 mM EDTA or 50 mM NaOH

Procedure:

-

Surface Preparation: Equilibrate the NTA sensor surface with running buffer.

-

Nickel Charging: Inject the Ni²⁺ solution over the sensor surface to charge the NTA groups.

-

Ligand Immobilization: Inject the His-tagged protein solution over the Ni-NTA activated surface. The protein will be captured via its His-tag. The desired level of immobilization can be controlled by adjusting the protein concentration and injection time.

-

Stabilization: Wash the surface with running buffer to remove any non-specifically bound protein and to obtain a stable baseline.

-

Analyte Injection: Inject the analyte of interest over the surface to measure the binding kinetics (association and dissociation).

-

Surface Regeneration: After each binding cycle, inject the regeneration solution to strip the Ni²⁺ and the captured His-tagged protein from the NTA surface. The surface can then be recharged with Ni²⁺ for the next experiment.

Purification of His-Tagged Proteins using Multivalent NTA-Modified Magnetic Nanoparticles

This protocol outlines the purification of a His-tagged protein from a crude cell lysate using magnetic nanoparticles functionalized with bis-NTA.[18][19]

Materials:

-

Bis-NTA-immobilized superparamagnetic iron oxide nanoparticles

-

NiCl₂ solution (2 M)

-

Binding buffer: 50 mM phosphate (B84403) buffer, 300 mM NaCl, 10 mM imidazole, pH 8.0[18]

-

Wash buffer: Same as binding buffer

-

Elution buffer: 50 mM phosphate buffer, 300 mM NaCl, 250 mM imidazole, pH 8.0[18]

-

Crude cell lysate containing the His-tagged protein

Procedure:

-

Nanoparticle Charging: Incubate the bis-NTA magnetic nanoparticles in 2 M NiCl₂ solution to load them with Ni²⁺ ions.

-

Equilibration: Wash the Ni²⁺-loaded nanoparticles with distilled water and then with binding buffer to equilibrate them.[18]

-

Protein Binding: Incubate the washed nanoparticles with the crude cell lysate containing the His-tagged protein at 4°C for 15-60 minutes with gentle mixing.[18]

-

Washing: Use a magnet to separate the nanoparticles from the supernatant (flow-through). Wash the nanoparticles several times with the wash buffer to remove non-specifically bound proteins.[18]

-

Elution: Add the elution buffer to the nanoparticles and incubate for 10 minutes at 4°C with gentle mixing to displace the His-tagged protein.[18]

-

Collection: Separate the nanoparticles with a magnet and collect the supernatant containing the purified His-tagged protein.

Visualizations: Diagrams of Core Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the key principles and processes described in this guide.

Figure 1. Comparison of monovalent and multivalent NTA-His-tag interactions, illustrating the principle of avidity.

Figure 2. Experimental workflow for protein immobilization and interaction analysis using a Ni-NTA functionalized surface.

Figure 3. Logical relationship illustrating the assembly of a stable protein-multivalent NTA complex.

References

- 1. researchgate.net [researchgate.net]

- 2. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. m.youtube.com [m.youtube.com]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Biosensors Based on the Binding Events of Nitrilotriacetic Acid–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad.com [bio-rad.com]

- 12. Facile synthesis of multivalent nitrilotriacetic acid (NTA) and NTA conjugates for analytical and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Multivalent and flexible PEG-nitrilotriacetic acid derivatives for non-covalent protein pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oligohis-tags: mechanisms of binding to Ni2+-NTA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Quantitation of affinity, avidity, and binding kinetics of protein analytes with a dynamically switchable biosurface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Highly-Efficient Purification of Native Polyhistidine-tagged Proteins by Multivalent NTA-modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Highly-efficient purification of native polyhistidine-tagged proteins by multivalent NTA-modified magnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Affinity His-tag Binding with Tris-NTA Chelators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of tris-nitrilotriacetic acid (Tris-NTA) chelators for high-affinity binding of histidine-tagged (His-tagged) proteins. We delve into the quantitative advantages of this technology over traditional mono-NTA systems, provide detailed experimental protocols for its implementation and characterization, and visualize the underlying biochemical processes. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this compound chemistry in their workflows, from protein purification to advanced analytical techniques.

Introduction: The Leap in Affinity with this compound

The polyhistidine tag (His-tag) is one of the most widely used affinity tags for recombinant protein purification and detection. Its utility stems from the ability of the imidazole (B134444) side chains of histidine residues to coordinate with transition metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺), immobilized on a solid support. Traditional immobilized metal affinity chromatography (IMAC) systems utilize chelators like nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA) to immobilize these metal ions.

While effective, mono-NTA chelators exhibit a moderate binding affinity for His-tags, typically in the micromolar range (around 10 µM).[1][2][3] This can lead to issues such as protein leaching from the affinity matrix, reduced yields, and challenges in applications requiring stable, long-term immobilization.

This compound chelators represent a significant advancement in His-tag binding technology. By presenting a multivalent binding interface with three NTA groups, this compound dramatically increases the avidity and, consequently, the overall binding affinity for His-tagged proteins.[1][2][4] This enhancement can be as much as four orders of magnitude, achieving dissociation constants (Kd) in the nanomolar to even sub-nanomolar range.[1][2][3] This high-affinity interaction enables more robust and sensitive applications, including stable protein immobilization for surface plasmon resonance (SPR) and single-molecule detection.[1][2][5]

Quantitative Comparison of Binding Affinities

The enhanced binding affinity of this compound chelators for His-tagged proteins has been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR). The following table summarizes key quantitative data, comparing the performance of this compound with conventional mono-NTA systems.

| Chelator | Ligand | Analyte | Kd (Dissociation Constant) | kon (Association Rate) | koff (Dissociation Rate) | Technique | Reference |

| This compound | Ni²⁺-Tris-NTA | 6xHis-tagged protein | ~1 nM | Not specified | Not specified | Not specified | [1][3] |

| This compound | Ni²⁺-Tris-NTA | His6-tagged molecules | ~10 nM (can be sub-nanomolar with optimized spacers) | Not specified | Not specified | SPR | [2] |

| mono-NTA | Ni²⁺-NTA | 6xHis-tag | ~10 µM | Not specified | Not specified | Not specified | [1][2][3] |

| mono-NTA | Ni²⁺-NTA | Hexahistidine peptide | 14 ± 1 nM (apparent KD) | Not specified | Not specified | SPR | [6] |

Note: The apparent high affinity of mono-NTA in some SPR studies can be influenced by the surface density of the chelator, leading to avidity effects. This compound provides a localized high density of NTA groups, ensuring high-affinity binding even at low surface densities.[2]

Visualizing the Molecular Interactions and Workflows

To better understand the principles and applications of this compound, the following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound chelators.

Protein Expression and Purification using Ni-Tris-NTA Affinity Chromatography

This protocol outlines the steps for purifying a 6xHis-tagged protein from E. coli lysate under native conditions.

Buffers and Reagents:

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF (add fresh).

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM imidazole.

-

Ni-Tris-NTA Agarose (B213101) Resin

Procedure:

-

Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste). Sonicate the suspension on ice to lyse the cells.

-

Clarification: Centrifuge the lysate at >10,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the clarified supernatant.

-

Resin Equilibration: Equilibrate the Ni-Tris-NTA agarose resin with 5-10 column volumes (CVs) of Lysis Buffer.

-

Binding: Load the clarified lysate onto the equilibrated column at a flow rate that allows for efficient binding. Alternatively, perform batch binding by incubating the lysate with the resin for 1-2 hours at 4°C with gentle agitation.

-

Washing: Wash the resin with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound 6xHis-tagged protein with 5-10 CVs of Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm or by SDS-PAGE.

-

Analysis: Analyze the collected fractions by SDS-PAGE to assess purity and identify fractions containing the target protein.

Kinetic Analysis using Surface Plasmon Resonance (SPR)

This protocol describes a general procedure for determining the binding kinetics of an interaction using a this compound functionalized sensor chip.

Materials:

-

SPR instrument (e.g., Biacore)

-

This compound sensor chip

-

Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

NiCl₂ solution (e.g., 10 mM) for charging the surface

-

His-tagged ligand and analyte of interest

-

Regeneration solution (e.g., 350 mM EDTA)

Procedure:

-

Surface Preparation: Prime the SPR instrument with Running Buffer.

-

Nickel Charging: Inject the NiCl₂ solution over the this compound sensor surface to immobilize the nickel ions.

-

Ligand Immobilization: Inject the His-tagged ligand at a low concentration over the Ni²⁺-charged surface. The high affinity of the this compound ensures stable immobilization. Aim for a low surface density to avoid mass transport limitations and avidity effects.[2]

-

Analyte Injection: Inject a series of concentrations of the analyte over the immobilized ligand surface. Monitor the association phase.

-

Dissociation: After the analyte injection, allow the buffer to flow over the surface to monitor the dissociation phase.

-

Regeneration: Inject the regeneration solution to strip the nickel and the bound ligand from the surface, preparing it for the next cycle.

-

Data Analysis: Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kₐ or kₒₙ), dissociation rate (kₔ or kₒբբ), and the equilibrium dissociation constant (Kₔ).

Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

ITC can be used to determine the thermodynamic parameters of the His-tag:this compound interaction.

Materials:

-

Isothermal Titration Calorimeter

-

His-tagged protein and soluble Ni²⁺-Tris-NTA complex

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

-

Sample Preparation: Dialyze the His-tagged protein extensively against the chosen buffer. Dissolve the soluble Ni²⁺-Tris-NTA complex in the final dialysis buffer to ensure a perfect buffer match, which is critical to minimize heats of dilution.[7][8]

-

Concentration Determination: Accurately determine the concentrations of the protein and the this compound complex.

-

ITC Experiment Setup:

-

Load the His-tagged protein into the sample cell.

-

Load the soluble Ni²⁺-Tris-NTA complex into the injection syringe. The concentration of the titrant in the syringe should be 10-20 times that of the macromolecule in the cell.

-

-

Titration: Perform a series of injections of the this compound complex into the protein solution while monitoring the heat change.

-

Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of this compound to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Applications in Research and Drug Development

The high affinity and stability of the His-tag:this compound interaction open up a wide range of applications beyond standard protein purification:

-

Stable Surface Immobilization: For techniques like SPR and biolayer interferometry (BLI), the slow dissociation rate of the this compound interaction provides a stable baseline, crucial for accurate kinetic analysis of protein-protein or protein-small molecule interactions.[2]

-

Protein Labeling and Detection: this compound can be conjugated to fluorophores, biotin, or other labels, allowing for specific and reversible labeling of His-tagged proteins with high efficiency.[1]

-

Single-Molecule Studies: The stability of the interaction permits the study of individual protein complexes and their dynamics.[1]

-

Cell and Liposome Coupling: His-tagged proteins can be used to functionalize the surfaces of cells or liposomes via this compound for various cell-based assays and drug delivery applications.[1]

Conclusion

This compound chelators offer a significant improvement over traditional mono-NTA systems for the affinity-based applications of His-tagged proteins. The dramatically increased binding affinity, moving from the micromolar to the nanomolar range, provides enhanced stability, sensitivity, and versatility. This technical guide has provided a comprehensive overview of the quantitative aspects, experimental protocols, and diverse applications of this compound technology. For researchers, scientists, and drug development professionals, mastering the use of this compound can lead to more robust and reliable results in protein purification, characterization, and a wide array of advanced biochemical and biophysical assays.

References

- 1. biotechrabbit | this compound Amine - His-tag Protein Binding - Protein Research - Products | leap and lead [biotechrabbit.com]

- 2. Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotechrabbit.com [biotechrabbit.com]

- 4. biotechrabbit | His-tag Protein Binding - Protein Research - Products | leap and lead [biotechrabbit.com]

- 5. Rapid and regenerable surface plasmon resonance determinations of biomarker concentration and biomolecular interaction based on tris-nitrilotriacetic acid chips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oligohis-tags: mechanisms of binding to Ni2+-NTA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 8. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Tris-NTA vs. mono-NTA for His-tagged Protein Capture

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between tris-nitrilotriacetic acid (Tris-NTA) and mono-nitrilotriacetic acid (mono-NTA) in the capture of histidine-tagged (His-tagged) proteins. Understanding these differences is crucial for optimizing protein purification, immobilization, and interaction analysis.

Executive Summary

The use of polyhistidine tags (His-tags) for protein purification and detection is a cornerstone of modern molecular biology. The interaction relies on the chelation of a metal ion, typically nickel (Ni²⁺), by a chelator, which in turn binds to the imidazole (B134444) rings of the histidine residues in the His-tag. While mono-NTA has been the traditional chelator, the advent of multivalent chelators like this compound has revolutionized applications requiring high-affinity and stable interactions. This compound, with its three NTA moieties, offers a significantly stronger and more stable interaction with His-tagged proteins compared to the single NTA group of mono-NTA. This enhanced affinity translates to improved performance in various applications, from protein purification to sensitive surface-based assays.

The Fundamental Difference: Affinity and Stability

The primary distinction between this compound and mono-NTA lies in their binding affinity and the stability of the resulting complex with a His-tagged protein. This is a direct consequence of multivalency.

Mono-NTA , a tetradentate chelator, occupies four of the six coordination sites of a nickel ion, leaving two sites free to interact with the His-tag.[1] This monovalent interaction is relatively weak, with a dissociation constant (KD) typically in the micromolar (µM) range.[2][3][4] This moderate affinity can lead to issues such as protein dissociation from the matrix, resulting in an unstable baseline in sensitive applications like Surface Plasmon Resonance (SPR).[2][5]

This compound , on the other hand, comprises three NTA moieties linked to a central scaffold.[6] This trivalent structure allows for a cooperative, multivalent binding to the hexahistidine tag, resulting in a significantly higher affinity. The dissociation constant for this compound is in the nanomolar (nM) to even sub-nanomolar range, representing an affinity that is orders of magnitude higher than that of mono-NTA.[2][3][4][7] This high affinity leads to the formation of a much more stable complex.[8]

Quantitative Data Comparison

The following tables summarize the key quantitative differences between this compound and mono-NTA based on available literature.

| Parameter | Mono-NTA | This compound | Reference(s) |

| Binding Affinity (KD) | ~10 µM | ~1-10 nM (can reach sub-nanomolar) | [2][3][4] |

| Binding Stoichiometry | Variable, dependent on surface density | Well-defined 1:1 | [3][6] |

| Complex Stability | Moderate, prone to dissociation | High, stable complexes | [2][5][8] |

Table 1: Comparison of Binding Parameters

| Application | Mono-NTA | This compound |

| Protein Purification | Widely used, effective for high-expression proteins | Superior for low-expression proteins and achieving higher purity |

| Surface Plasmon Resonance (SPR) | Can lead to unstable baselines due to protein dissociation | Enables stable immobilization for accurate kinetic analysis |

| Protein Immobilization | Reversible but can be transient | Provides stable, yet reversible, immobilization |

| Fluorescence Labeling | Less stable labeling | Enables specific and stable fluorescence labeling |

Table 2: Application-Specific Performance

Experimental Protocols

General His-tagged Protein Purification (IMAC)

Immobilized Metal Affinity Chromatography (IMAC) is the standard method for purifying His-tagged proteins using either mono-NTA or, more recently, matrices functionalized with multivalent NTA.[9][10]

Materials:

-

Resin: Ni-NTA agarose (B213101) (mono-NTA) or a multivalent NTA-based resin.

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole. Protease inhibitors should be added.

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-40 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM imidazole.

-

Cell Pellet containing the expressed His-tagged protein.

Protocol:

-

Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication or other appropriate methods.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the clear supernatant.

-

Resin Equilibration: Wash the affinity resin with 3-5 column volumes (CVs) of Lysis Buffer.

-

Binding: Incubate the clarified lysate with the equilibrated resin. This can be done in a batch format or by loading the lysate onto a column packed with the resin.

-

Washing: Wash the resin with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins. The imidazole concentration in the wash buffer can be optimized to improve purity.

-

Elution: Elute the bound His-tagged protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

SPR is a powerful technique for studying molecular interactions in real-time. This compound functionalized sensor chips are particularly advantageous for immobilizing His-tagged proteins due to the stability they confer.[2]

Materials:

-

SPR instrument and sensor chips (e.g., SA sensor chip for biotinylated NTA).

-

Biotinylated this compound or mono-NTA.

-

His-tagged protein of interest.

-

Running buffer (e.g., HBS-P).

-

NiCl₂ solution (e.g., 5 mM).

-

Regeneration solution (e.g., 0.3 M EDTA).

Protocol:

-

Chip Preparation:

-

Pre-treat a streptavidin (SA) sensor chip.

-

Inject a solution of biotinylated this compound or mono-NTA over the sensor surface to achieve the desired immobilization level.

-

-

Nickel Activation: Inject the NiCl₂ solution to charge the NTA groups with nickel ions.

-

Ligand Immobilization: Inject the His-tagged protein solution over the activated surface to allow for capture. The stable baseline achieved with this compound is critical for accurate measurements.

-

Analyte Injection: Inject a series of concentrations of the analyte (the binding partner of the immobilized protein) and monitor the binding response.

-

Dissociation: Allow the running buffer to flow over the chip to monitor the dissociation of the analyte.

-

Regeneration: Inject the regeneration solution (e.g., EDTA) to strip the nickel and the captured His-tagged protein, preparing the surface for the next cycle.

Visualizing the Mechanisms and Workflows

Molecular Interaction Diagram

The following diagram illustrates the fundamental difference in the interaction of mono-NTA and this compound with a hexahistidine tag.

Caption: Mono-NTA vs. This compound His-tag binding.

Experimental Workflow: Protein Purification

This diagram outlines the typical workflow for purifying a His-tagged protein using an NTA-based affinity resin.

Caption: His-tagged protein purification workflow.

Experimental Workflow: Surface Plasmon Resonance (SPR)

The following workflow illustrates the key steps in an SPR experiment for analyzing protein interactions using an NTA-functionalized sensor chip.

Caption: SPR experimental workflow for His-tagged proteins.

Conclusion

The choice between this compound and mono-NTA for His-tagged protein capture depends on the specific application. For routine protein purification where the target protein is expressed at high levels, traditional mono-NTA resins are often sufficient and cost-effective. However, for applications demanding high affinity, stability, and precise stoichiometric control, such as the immobilization of proteins for sensitive interaction analysis or the labeling of proteins for single-molecule studies, this compound offers a clear and significant advantage. The enhanced stability of the this compound:His-tag complex minimizes protein leaching, leading to more reliable and reproducible data. As research and drug development continue to push the boundaries of sensitivity and precision, the adoption of multivalent chelators like this compound is becoming increasingly critical for success.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotechrabbit.com [biotechrabbit.com]

- 4. biotechrabbit | this compound Amine - His-tag Protein Binding - Protein Research - Products | leap and lead [biotechrabbit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nanotempertech.com [nanotempertech.com]

- 8. HIS Lite™ OG488-Tris NTA-Ni Complex | AAT Bioquest [aatbio.com]

- 9. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - SG [thermofisher.com]

The Power of Three: A Technical Guide to Tris-NTA in Molecular Biology Research

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and proteomics, the precise and stable immobilization of proteins is paramount for a multitude of applications, from elucidating complex protein-protein interactions to high-throughput drug screening. The most widely used method for capturing recombinant proteins relies on the affinity of a polyhistidine-tag (His-tag) for a metal ion, typically Ni²⁺, chelated by nitrilotriacetic acid (NTA). However, the monovalent nature of this interaction (mono-NTA) often results in insufficient stability for demanding applications, leading to ligand leaching and compromised data quality.[1] This guide delves into the superior alternative, Tris-nitrilotriacetic acid (Tris-NTA), a trivalent chelator that offers a significant leap forward in the stable and oriented capture of His-tagged proteins.

The this compound Advantage: From Weak Bonds to Robust Anchoring

The fundamental limitation of mono-NTA lies in its relatively weak, reversible binding to the His-tag, with a dissociation constant (Kd) in the micromolar range (~10 µM).[2][3][4] This transient interaction leads to a noticeable dissociation of the captured protein over time, resulting in baseline drift in sensitive assays like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).[1]

This compound overcomes this limitation through a multivalent binding effect. By presenting three NTA moieties in close proximity, it can engage with multiple histidine residues within the His-tag simultaneously.[5] This cooperative binding dramatically increases the avidity of the interaction, resulting in a significantly lower dissociation constant, often in the nanomolar to even sub-nanomolar range.[2][3][4] This translates to a much more stable immobilization of the His-tagged protein, providing a robust foundation for a variety of downstream applications.

The enhanced stability afforded by this compound eliminates the need for covalent cross-linking of the captured protein, which can lead to denaturation and loss of function.[5] Furthermore, the interaction remains reversible, allowing for gentle elution of the protein and regeneration of the sensor surface using chelating agents like EDTA or competitive ligands like imidazole.[3][5]

Quantitative Comparison: this compound vs. Mono-NTA

The superior performance of this compound is evident in the quantitative data comparing its binding affinity and stability with that of mono-NTA.

| Parameter | Mono-NTA | This compound | Fold Improvement | Reference(s) |

| Dissociation Constant (Kd) | ~1 - 40 µM | ~0.1 - 10 nM | 100 - 40,000 | [2][3][4][6] |

| Binding Half-life | Seconds | Minutes to Hours | Significant | [6][7] |

| Ligand Dissociation (SPR) | High (Baseline Drift) | Low (Stable Baseline) | Substantial | [1][5] |

| Protein Capture Stability (SPR) | 45% remaining | 92% remaining | ~2x | [8] |

Applications and Experimental Protocols

The enhanced binding characteristics of this compound have made it the technology of choice for a range of applications requiring stable protein immobilization.

Protein Purification

While mono-NTA resins are widely used for routine protein purification, this compound-based matrices can offer advantages in capturing low-expression proteins or for applications where minimal protein leaching during washing steps is critical.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time analysis of biomolecular interactions. The stable baseline provided by this compound sensor chips is crucial for obtaining high-quality kinetic data.[5][9]

Experimental Workflow: His-Tagged Protein Capture and Interaction Analysis using SPR with a this compound Sensor Chip

Caption: SPR workflow using a this compound sensor chip.

Detailed Protocol: SPR Analysis on a this compound Chip

-

System Preparation:

-

Equilibrate the SPR instrument with a suitable running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Perform a system prime to ensure the microfluidics are free of air bubbles.

-

-

Sensor Chip Activation:

-

Inject a solution of NiCl₂ (e.g., 500 µM) over the this compound sensor surface to charge the NTA groups with nickel ions.

-

-

Ligand Immobilization:

-

Inject the purified His-tagged protein (ligand) at a suitable concentration (e.g., 10-50 µg/mL) in running buffer over the activated surface to achieve the desired immobilization level.

-

-

Baseline Stabilization:

-

Flow running buffer over the sensor surface until a stable baseline is achieved.

-

-

Analyte Interaction:

-

Inject a series of analyte concentrations over the ligand-immobilized surface to monitor association.

-

Follow with a dissociation phase by flowing running buffer over the surface.

-

-

Surface Regeneration:

-

Inject a regeneration solution, such as 350 mM EDTA, to strip the nickel ions and release the His-tagged ligand.[5]

-

Follow with a wash step using the running buffer. The surface is now ready for the next cycle.

-

-

Data Analysis:

-

Reference subtract the sensorgrams.

-

Fit the data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Biolayer Interferometry (BLI)

Similar to SPR, BLI measures biomolecular interactions in real-time. This compound biosensors for BLI offer the same advantages of stable ligand immobilization for accurate kinetic and affinity measurements.[10][11]

Experimental Workflow: Kinetic Analysis using BLI with this compound Biosensors

Caption: BLI workflow for kinetic analysis using this compound biosensors.

Detailed Protocol: BLI Analysis using this compound Biosensors

-

Preparation:

-

Hydrate the this compound biosensors in running buffer (e.g., 1x Kinetics Buffer: PBS with 0.01% BSA and 0.002% Tween 20) for at least 10 minutes.[10]

-

Prepare a 96-well black microplate with running buffer, His-tagged ligand, and a serial dilution of the analyte.

-

-

BLI Instrument Setup:

-

Define the experimental steps in the instrument software: Initial Baseline, Loading, Baseline, Association, and Dissociation. Set the duration for each step (e.g., 60s for baselines, 120-300s for loading, association, and dissociation).

-

-

Experiment Execution:

-

Initial Baseline: Dip the biosensors into wells containing running buffer.

-

Loading: Move the biosensors to wells containing the His-tagged ligand to allow for immobilization.

-

Baseline: Transfer the biosensors back to wells with running buffer to establish a stable baseline post-loading.

-

Association: Move the biosensors to wells containing the analyte at different concentrations.

-

Dissociation: Transfer the biosensors to wells with running buffer to monitor the dissociation of the analyte.

-

-

Data Analysis:

-

Process the raw data by subtracting the reference sensor data.

-

Perform a global fit of the association and dissociation curves to a suitable binding model to calculate ka, kd, and Kd.

-

Fluorescence Microscopy and Live-Cell Imaging

This compound conjugated to fluorophores or quantum dots enables the specific and stable labeling of His-tagged proteins on the surface of or within live cells.[6][12] This allows for single-molecule tracking and the study of protein dynamics in a cellular context.

Experimental Workflow: Live-Cell Imaging of His-Tagged Surface Proteins

References

- 1. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]

- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Biolayer Interferometry Technology to Detect Interactions between Ligand and Analyte [jove.com]

- 4. Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad.com [bio-rad.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. bio-rad.com [bio-rad.com]

- 9. Rapid and regenerable surface plasmon resonance determinations of biomarker concentration and biomolecular interaction based on tris-nitrilotriacetic acid chips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biolayer interferometry binding assay [bio-protocol.org]

- 11. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]

- 12. pubs.acs.org [pubs.acs.org]

Tris-NTA: A Technical Guide to Stable and Reversible Protein Immobilization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of Tris-Nitrilotriacetic Acid (Tris-NTA) chemistry for the stable and reversible immobilization of histidine-tagged (His-tagged) proteins. This technology offers significant advantages for a wide range of applications, including surface plasmon resonance (SPR), biolayer interferometry (BLI), and other analytical techniques requiring precise control over protein orientation and surface regeneration.

Core Principles of this compound Chemistry

This compound leverages the multivalent interaction between three NTA moieties and the polyhistidine tag (commonly a hexahistidine or His6-tag) of a recombinant protein. This trivalent binding dramatically increases the affinity and stability of the protein immobilization compared to traditional mono-NTA surfaces.

The fundamental mechanism involves the chelation of a metal ion, typically Nickel (Ni²⁺) or Cobalt (Co²⁺), by the NTA groups. Each Ni²⁺ ion, when chelated by an NTA molecule, has two remaining coordination sites available to bind to the imidazole (B134444) side chains of the histidine residues in the His-tag. The simultaneous interaction of the His-tag with the three Ni²⁺-NTA complexes on the this compound molecule results in a highly stable, yet reversible, immobilization.

The key advantage of this compound lies in its significantly lower dissociation rate compared to mono-NTA. This enhanced stability minimizes baseline drift in sensitive analytical techniques like SPR, enabling more accurate kinetic analysis of molecular interactions.[1][2][3] The affinity of this compound for a His6-tag is in the nanomolar to sub-nanomolar range, a stark contrast to the micromolar affinity of mono-NTA.[1][4]

Quantitative Data: Binding Kinetics and Affinity

The multivalent nature of this compound leads to a significant improvement in binding affinity and stability. The following tables summarize key quantitative data from studies utilizing this compound for the immobilization of His-tagged proteins.

| Ligand | His-tagged Protein | Metal Ion | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (nM) | Reference |

| This compound | His6-mKate | Ni²⁺ | 1.5 x 10⁵ | 1.1 x 10⁻⁴ | 0.73 | [1] |

| This compound | His6-GFP | Ni²⁺ | 2.1 x 10⁵ | 1.5 x 10⁻⁴ | 0.71 | [1] |

| This compound | His6-Peptide | Ni²⁺ | 1.1 x 10⁵ | 1.6 x 10⁻³ | 14.5 | [1] |

| This compound iBody 1 | 6xHis-SUMO1 | Co²⁺ | - | - | 1.2 ± 0.2 | [5] |

| This compound iBody 1 | 10xHis-SUMO1 | Co²⁺ | - | - | 2.0 ± 0.3 | [5] |

| This compound iBody 1 | 6xHis-SUMO1 | Ni²⁺ | - | - | 5.2 ± 0.9 | [5] |

| This compound iBody 1 | 10xHis-SUMO1 | Ni²⁺ | - | - | 13.5 ± 2.3 | [5] |

| This compound iBody 2 | 6xHis-SUMO1 | Co²⁺ | - | - | 1.7 ± 0.3 | [5] |

| This compound iBody 2 | 10xHis-SUMO1 | Co²⁺ | - | - | 2.8 ± 0.5 | [5] |

| This compound iBody 2 | 6xHis-SUMO1 | Ni²⁺ | - | - | 7.9 ± 1.4 | [5] |

| This compound iBody 2 | 10xHis-SUMO1 | Ni²⁺ | - | - | 18.1 ± 3.2 | [5] |

Comparison with Mono-NTA:

| Ligand | Affinity for His6-tag (KD) |

| This compound | ~1 nM |

| Mono-NTA | ~10 µM |

This approximately 10,000-fold increase in affinity highlights the superior stability of this compound for protein immobilization.[5]

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in using this compound for protein immobilization.

Surface Functionalization with this compound

This protocol describes the functionalization of a maleimide-activated surface with a disulfide-containing this compound, a common strategy for preparing surfaces for techniques like AFM.

Materials:

-

Maleimide-activated surface (e.g., AFM tip)

-

1 mM Disulfide-Tris-NTA in water

-

100 mM EDTA, pH 7.5

-

1 M HEPES, pH 7.5

-

100 mM TCEP hydrochloride

-

1 M HEPES, pH 9.6

Procedure:

-

In a reaction vial, pipette 100 µL of 1 mM disulfide-Tris-NTA solution.

-

Add 2 µL of 100 mM EDTA (pH 7.5) and mix. The EDTA prevents re-oxidation of the thiol groups.

-

Add 5 µL of 1 M HEPES (pH 7.5) and mix to provide buffering capacity.

-

Add 2 µL of 100 mM TCEP hydrochloride and mix. This step cleaves the disulfide bond to generate reactive thiol groups.

-

Finally, add 2.5 µL of 1 M HEPES (pH 9.6) to raise the pH to approximately 7.6, optimal for the maleimide-thiol reaction.

-

Apply this solution to the maleimide-activated surface and incubate to allow for covalent coupling of the thiol-Tris-NTA to the surface.

His-tagged Protein Immobilization

This protocol details the steps for capturing a His-tagged protein onto a this compound functionalized surface, for example, an SPR sensor chip.

Materials:

-

This compound functionalized sensor chip

-

Running Buffer (e.g., PBS with 0.005% Tween 20, pH 7.4)

-

Activation Solution: 10 mM NiSO₄ or NiCl₂

-

His-tagged protein solution in running buffer

-

Washing Buffer: Running buffer with a low concentration of imidazole (e.g., 10-20 mM)

Procedure:

-

Surface Conditioning: Condition the this compound surface with injections of 0.5% SDS, 50 mM NaOH, 100 mM HCl, and 300 mM EDTA (pH 8.5) to ensure the surface is clean and free of metals.

-

Activation: Activate the surface by injecting the 10 mM Ni²⁺ solution for approximately 2 minutes. This charges the NTA groups with nickel ions.

-

Protein Injection: Inject the His-tagged protein solution over the activated surface. The protein will be captured by the Ni²⁺-Tris-NTA complexes.

-

Washing: Wash the surface with the washing buffer to remove any non-specifically bound proteins. The low concentration of imidazole competes with low-affinity interactions.

Surface Regeneration

A key advantage of the this compound system is the ability to regenerate the surface for subsequent experiments.

Materials:

-

Regeneration Solution 1: High concentration of Imidazole (e.g., 300 mM - 1 M) in a suitable buffer.

-

Regeneration Solution 2: 300-500 mM EDTA, pH 8.5.

-

Stripping Solution (optional): 50 mM NaOH.

Procedure:

-

Elution with Imidazole: Inject the high-concentration imidazole solution to competitively displace the His-tagged protein from the Ni²⁺-NTA complexes.

-

Stripping with EDTA: To completely remove the captured protein and the nickel ions, inject the EDTA solution. EDTA is a strong chelator that will strip the Ni²⁺ from the NTA groups, causing the release of any remaining protein.

-

Optional Caustic Wash: An injection of NaOH can be used for a more stringent cleaning of the surface.

-

The surface is now ready to be reactivated with a fresh solution of Ni²⁺ for the next experiment.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows associated with this compound technology.

Caption: Mechanism of His-tagged protein immobilization on a this compound functionalized surface.

Caption: A typical experimental workflow for protein immobilization and analysis using this compound.

Conclusion

This compound chemistry provides a robust and versatile platform for the stable and reversible immobilization of His-tagged proteins. Its high affinity and slow dissociation kinetics make it particularly well-suited for demanding applications such as real-time kinetic analysis of biomolecular interactions. The ability to efficiently regenerate the surface further enhances its utility and cost-effectiveness in research and drug development settings. By understanding the core principles and following optimized protocols, researchers can leverage the power of this compound to achieve high-quality, reproducible data in their protein analysis workflows.

References

- 1. Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad.com [bio-rad.com]

- 3. bio-rad.com [bio-rad.com]

- 4. Tris-nitrilotriacetic acids of subnanomolar affinity toward hexahistidine tagged molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unlocking High-Affinity Interactions: A Technical Guide to Tris-NTA Reagents

For researchers, scientists, and drug development professionals, the precise and stable immobilization of proteins is paramount for accurate and reproducible experimental results. Tris-Nitrilotriacetic Acid (Tris-NTA) reagents have emerged as a powerful tool, offering significant advantages for the capture and analysis of histidine-tagged (His-tagged) proteins. This guide provides an in-depth exploration of the key features, benefits, and applications of this compound technology, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into your research.

Core Principles and Key Features of this compound

This compound technology leverages the principle of immobilized metal affinity chromatography (IMAC). The core of the reagent is a trivalent NTA moiety, which chelates a nickel (Ni²⁺) or other suitable metal ion. This complex then specifically and reversibly binds to the polyhistidine tag engineered onto a recombinant protein.

The defining feature of this compound is its multivalent binding . Unlike traditional mono-NTA reagents that have a single NTA group, this compound possesses three NTA groups. This trivalent structure leads to a significantly more stable and high-affinity interaction with the His-tag.

Key Advantages:

-

High Affinity and Stability: The multivalent interaction results in a much lower dissociation rate compared to mono-NTA, leading to more stable protein immobilization. This is crucial for long-term experiments and for applications requiring high sensitivity.[1][2][3] The binding affinity of this compound for a 6xHis-tag is in the nanomolar (nM) range, which is approximately four orders of magnitude higher than that of conventional mono-NTA chelators (micromolar, µM range).[4][5]

-

Stoichiometric and Reversible Binding: The interaction is highly specific and stoichiometric, allowing for precise control over the amount of immobilized protein.[4][5] The binding is also reversible, and the captured protein can be eluted using agents like imidazole (B134444) or EDTA, enabling the regeneration and reuse of the sensor surface.[4][5][6]

-

Uniform Protein Orientation: By binding to a specific tag, this compound promotes a more uniform orientation of the immobilized protein.[7][8][9] This is particularly advantageous in interaction studies where the accessibility of binding sites is critical.

-

Versatility in Applications: this compound reagents are compatible with a wide range of analytical platforms and applications, including Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), protein purification, and cell surface labeling.[4][5][7][10]

Quantitative Data: A Comparative Overview

The enhanced performance of this compound reagents is evident in the quantitative data reported across various studies. The following tables summarize key binding parameters, providing a clear comparison with traditional mono-NTA where applicable.

| Parameter | This compound | Mono-NTA | Reference |

| Binding Affinity (KD) for 6xHis-tag | ~1 nM - 20 nM | ~10 µM | [1][4][5][11] |

| Binding Stability | High, stable complex | Lower, transient binding | [2][3][6][12] |

| Application | Key Quantitative Finding | Reference |

| Surface Plasmon Resonance (SPR) | Sub-nanomolar affinity achievable with optimized linkers.[1] | [1] |

| Biolayer Interferometry (BLI) | Enables direct and rapid quantitation of His-tagged biomolecules. | [10][13] |

| Protein Purification | Can achieve >95% homogeneity in a single step. | [14] |

Experimental Protocols

This section provides detailed methodologies for common applications of this compound reagents.

Protein Immobilization on a this compound Biosensor for SPR/BLI Analysis

This protocol outlines the general steps for capturing a His-tagged protein onto a this compound functionalized sensor surface for kinetic analysis.

Materials:

-

This compound functionalized sensor chip (e.g., for SPR or BLI instruments)

-

His-tagged protein of interest in a suitable buffer (e.g., HBS-P)

-

Activation solution: 5-10 mM NiCl₂ or NiSO₄

-

Regeneration solution: 0.3 - 0.5 M EDTA, pH 8.0-8.5

-

Running buffer (e.g., HBS-P: 10 mM HEPES, 150 mM NaCl, 0.005% P20, pH 7.4)

Procedure:

-

Chip Conditioning: Condition the new sensor chip with a series of injections of conditioning solutions as recommended by the instrument manufacturer (e.g., injections of 0.5% SDS, 50 mM NaOH, 100 mM HCl).[6]

-

Surface Activation: Flow the NiCl₂ or NiSO₄ solution over the sensor surface to charge the this compound groups with nickel ions.[1][6]

-

Baseline Stabilization: Equilibrate the surface by flowing the running buffer until a stable baseline is achieved.

-

Protein Capture: Inject the His-tagged protein solution at a desired concentration (e.g., 10-50 µg/mL) over the activated surface. The amount of captured protein can be controlled by adjusting the protein concentration and injection time.

-

Baseline Stabilization: Flow the running buffer again to remove any non-specifically bound protein and to obtain a stable baseline for the subsequent interaction analysis.

-

Analyte Injection: Inject the analyte of interest at various concentrations to measure the binding kinetics (association and dissociation).

-

Surface Regeneration: After each binding cycle, regenerate the sensor surface by injecting the EDTA solution to strip the nickel ions and the captured His-tagged protein.[1][6] This allows for multiple experiments on the same chip.

Labeling of His-tagged Proteins with Fluorescent this compound Dyes

This protocol describes the non-covalent labeling of a His-tagged protein for applications such as fluorescence microscopy or microscale thermophoresis (MST).

Materials:

-

His-tagged protein

-

Fluorescently labeled this compound (e.g., RED-Tris-NTA)

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Reagent Preparation: Prepare a stock solution of the fluorescent this compound dye (e.g., 5 µM in PBS-T).[15]

-

Protein Dilution: Dilute the His-tagged protein to a suitable concentration in the assay buffer (e.g., 200 nM).[15]

-

Labeling Reaction: Mix the protein and the fluorescent this compound dye solution. A common starting point is a 2:1 molar ratio of protein to dye.

-

Incubation: Incubate the mixture for 30 minutes at room temperature to allow for complex formation.[15]

-

Removal of Unbound Dye (Optional): If necessary, remove unbound dye using a suitable method like size-exclusion chromatography.

-

Analysis: The labeled protein is now ready for use in downstream applications.

Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to this compound reagents.

Caption: Comparison of this compound and Mono-NTA binding to a His-tagged protein.

Caption: Experimental workflow for SPR analysis using a this compound sensor chip.

Caption: Key applications of this compound reagents in research and development.

References

- 1. Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tris NTA azide | AAT Bioquest [aatbio.com]

- 3. Tris NTA succinimidyl ester | AAT Bioquest [aatbio.com]

- 4. biotechrabbit | this compound Amine - His-tag Protein Binding - Protein Research - Products | leap and lead [biotechrabbit.com]

- 5. biotechrabbit.com [biotechrabbit.com]

- 6. bio-rad.com [bio-rad.com]

- 7. Rapid and regenerable surface plasmon resonance determinations of biomarker concentration and biomolecular interaction based on tris-nitrilotriacetic acid chips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ni-NTA (NTA) Biosensors | Sartorius [sartorius.com]

- 11. Facile synthesis of multivalent nitrilotriacetic acid (NTA) and NTA conjugates for analytical and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tris NTA amine | AAT Bioquest [aatbio.com]

- 13. basepairbio.com [basepairbio.com]

- 14. med.upenn.edu [med.upenn.edu]

- 15. Binding Affinity Quantifications of the Bacteriophage Mu DNA Modification Protein Mom Using Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Site-Specific Labeling of His-Tagged Proteins with Fluorescent Tris-NTA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polyhistidine-tag (His-tag) is a widely utilized tool for the purification and detection of recombinant proteins. The specific and reversible interaction between the His-tag and immobilized metal ions, typically Ni²⁺, forms the basis of immobilized metal affinity chromatography (IMAC). Leveraging this interaction, fluorescently labeled Tris-Nitrilotriacetic acid (Tris-NTA) probes have emerged as a powerful tool for the site-specific, non-covalent labeling of His-tagged proteins.

Unlike conventional labeling methods that target reactive amino acid side chains and can lead to heterogeneous labeling and potential loss of protein function, this compound offers a highly selective approach. The multivalent nature of this compound, which presents three NTA moieties, results in a significantly higher affinity for His-tags (typically in the low nanomolar range) compared to traditional mono-NTA (micromolar range).[1][2][3] This high-affinity interaction allows for stable and stoichiometric labeling of proteins with a 1:1 ratio of dye to protein, often without the need for a purification step to remove excess dye.[4][5] This makes it an ideal technique for various applications, including fluorescence microscopy, single-molecule tracking, and biophysical assays such as MicroScale Thermophoresis (MST).[6][7]

These application notes provide a detailed protocol for the fluorescent labeling of His-tagged proteins using this compound conjugates, along with quantitative data on binding affinities and a visual representation of the experimental workflow.

Principle of Labeling

The labeling strategy is based on the chelation of Ni²⁺ ions by the three NTA groups of the this compound molecule. Each Ni²⁺-NTA complex can then coordinate with two histidine residues of the His-tag. The multivalent binding of the three Ni²⁺-NTA moieties to a hexa-histidine (6xHis) tag results in a stable and high-affinity interaction.

Caption: Diagram illustrating the multivalent interaction between a Ni²⁺-loaded fluorescent this compound probe and a 6xHis-tagged protein.

Quantitative Data Summary

The affinity of fluorescent this compound conjugates for His-tagged proteins is a critical parameter for successful labeling. The dissociation constant (Kd) is typically in the low nanomolar range, indicating a very strong interaction.

| Fluorescent this compound Conjugate | His-tag Length | Target Protein/Peptide | Affinity (Kd) | Measurement Technique | Reference |

| RED-tris-NTA 2nd Generation | 6xHis | Generic | Single-digit nM | Not Specified | [4] |

| DYE-tris-NTA (RED, GREEN, BLUE) | 6xHis | His₆-peptide | 3.8 ± 0.5 nM (RED), 4.4 ± 3.7 nM (GREEN), 6.7 ± 4.1 nM (BLUE) | MicroScale Thermophoresis (MST) | [6] |

| This compound | 6xHis | Generic | ~1 nM | Not Specified | [2][3] |

| RED-tris-NTA | 6xHis | BbHtrA S/A | 52.00 nM | MicroScale Thermophoresis (MST) | [8] |

| ATTO-647-NTA | 6xHis | BbHtrA S/A | 66.52 nM | MicroScale Thermophoresis (MST) | [8] |

Experimental Protocol

This protocol provides a general guideline for the fluorescent labeling of a His-tagged protein using a commercially available fluorescent this compound conjugate (e.g., RED-tris-NTA).

Materials

-

His-tagged protein of interest in a suitable buffer (e.g., PBS, HEPES). Note: Avoid buffers containing primary amines (e.g., Tris) or high concentrations of imidazole (B134444).

-

Fluorescent this compound conjugate (pre-loaded with Ni²⁺).

-

Labeling buffer (e.g., PBS, pH 7.4).

-

(Optional) EDTA or imidazole for dissociation studies.

-

Microcentrifuge tubes or plates.

Experimental Workflow

Caption: A step-by-step workflow for the fluorescent labeling of His-tagged proteins using this compound.

Step-by-Step Procedure

-

Protein Preparation:

-

Labeling Reaction:

-

Add the fluorescent this compound conjugate to the diluted protein solution. A final dye concentration of 50-100 nM is a good starting point. For example, for MicroScale Thermophoresis (MST) applications, a final concentration of 50 nM RED-tris-NTA is often used.

-

Gently mix the solution by pipetting.

-

-

Incubation:

-

Confirmation of Labeling (Optional):

-

Downstream Applications:

Considerations for Labeling in Complex Media

A significant advantage of the this compound labeling method is its high selectivity, which allows for the labeling of His-tagged proteins directly in complex biological matrices such as cell lysates.[5][6][11] When working with lysates, it is recommended to prepare a dilution series of the lysate to determine the optimal concentration for labeling.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Incompatible buffer components (e.g., Tris, imidazole, EDTA). | Exchange the protein into a compatible buffer like PBS or HEPES. |

| His-tag is inaccessible. | Ensure the His-tag is not buried within the protein structure. Consider moving the tag to the other terminus. | |

| Non-specific Binding | Hydrophobic interactions between the dye and other proteins. | Include a non-ionic detergent like Tween-20 (0.005-0.05%) in the labeling buffer.[12] |

| Signal Quenching (with 10xHis-tags) | A single dye molecule may bind to the first six histidines, and a second can interact with the remaining four, causing quenching at intermediate protein concentrations.[9][13] | This is typically not an issue at standard assay conditions where the protein is in excess.[9] |

Conclusion